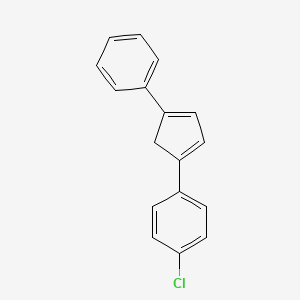
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a chlorine atom and a phenylcyclopentadienyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene typically involves the reaction of chlorobenzene with phenylcyclopentadiene under specific conditions. One common method is the Diels-Alder reaction, where phenylcyclopentadiene reacts with chlorobenzene in the presence of a catalyst to form the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) at elevated temperatures.
Electrophilic Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of phenol derivatives.
Electrophilic Substitution: Formation of nitro and sulfonic acid derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced aromatic compounds.
Aplicaciones Científicas De Investigación
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(4-phenylcyclopenta-1-yl)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Electrophilic Substitution:
Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.
Comparación Con Compuestos Similares
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene can be compared with other similar compounds, such as:
Chlorobenzene: A simpler benzene derivative with a single chlorine substituent.
Phenylcyclopentadiene: A compound with a cyclopentadiene ring substituted with a phenyl group.
Benzene Derivatives: Compounds with various substituents on the benzene ring, such as nitrobenzene, toluene, and xylene.
Propiedades
Número CAS |
80109-14-4 |
|---|---|
Fórmula molecular |
C17H13Cl |
Peso molecular |
252.7 g/mol |
Nombre IUPAC |
1-chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C17H13Cl/c18-17-10-8-14(9-11-17)16-7-6-15(12-16)13-4-2-1-3-5-13/h1-11H,12H2 |
Clave InChI |
QRHARZCXIWIQLN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
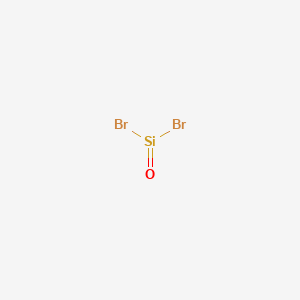
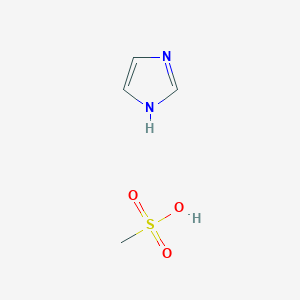
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)

![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)

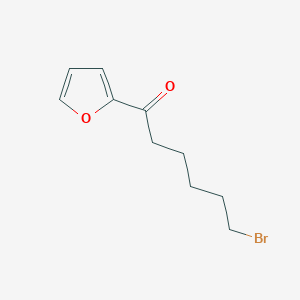
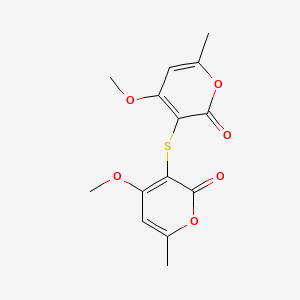
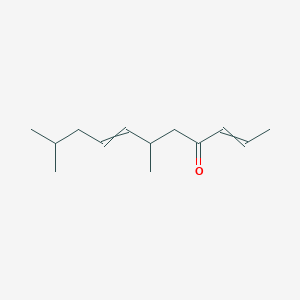
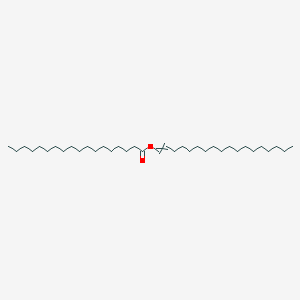

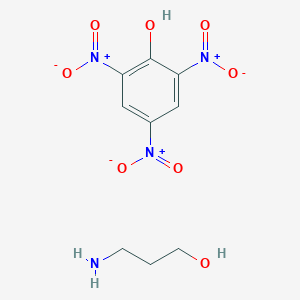
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)
